molecular formula C14H16F2N4O B2522820 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034561-10-7

3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2522820
CAS No.: 2034561-10-7
M. Wt: 294.306
InChI Key: IQJFJFOFWGLTII-UHFFFAOYSA-N
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Description

Compounds with 1,2,4-triazole derivatives are known to have promising anticancer properties . They are synthesized and evaluated against various human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives is often reported in the literature . For example, 1,2,4-triazole derivatives were synthesized in a study and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds is usually determined using techniques like 1H, 13C NMR, and infrared spectroscopies as well as elementary analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often involve multiple steps .

Scientific Research Applications

Microwave-Assisted Synthesis

A study highlighted the utility of microwave-assisted synthesis techniques for producing fused heterocycles, including compounds similar to 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide. These methods facilitate efficient synthesis of trifluoromethyl derivatives of various heterocycles, indicating a potential route for synthesizing the chemical (Shaaban, 2008).

Antimicrobial Activity

Research on fluorinated compounds, including derivatives similar to this compound, has shown significant antimicrobial activity. The structure-activity relationship studies of these compounds reveal their high effectiveness against fungi and Gram-positive microorganisms, with some derivatives also displaying activity against Gram-negative strains (Carmellino et al., 1994).

Nucleophilic Vinylic Substitution

The unique electrophilic reactivity afforded by the presence of fluorine atoms, as seen in N-benzoyl β,β-difluoroenamides, underscores the potential for nucleophilic vinylic substitution reactions. This approach is relevant for generating 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, suggesting a pathway for synthesizing complex fluorinated structures including this compound (Meiresonne et al., 2015).

Rh(III)-Catalyzed Alkenylation

The synthesis of difluorinated compounds via Rh(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers presents a novel method. This technique demonstrates a broad substrate compatibility and high regioselectivity, offering a promising synthetic route for the production of complex difluorinated molecules, including this compound (Cui et al., 2023).

Secondary Benzylation Catalysis

Research on secondary benzylation using benzyl alcohols catalyzed by metal triflates reveals a potential synthetic pathway for benzamide derivatives. This method's effectiveness in various nucleophiles suggests a versatile approach for synthesizing this compound (Noji et al., 2003).

Future Directions

The future directions for research into these compounds could include further studies to better understand their mechanism of action, as well as investigations into their potential applications in various fields .

Properties

IUPAC Name

3,4-difluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O/c1-9(2)13(6-20-8-17-7-18-20)19-14(21)10-3-4-11(15)12(16)5-10/h3-5,7-9,13H,6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJFJFOFWGLTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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